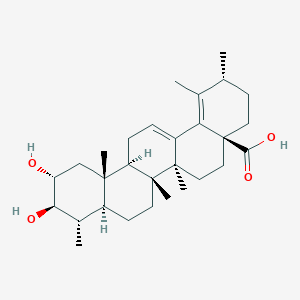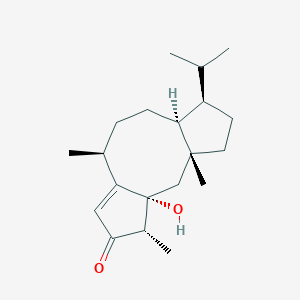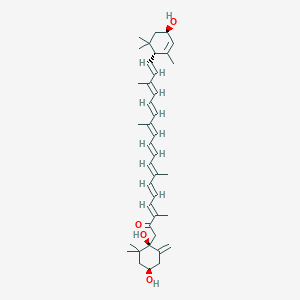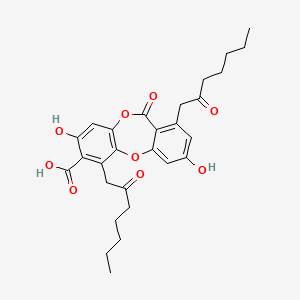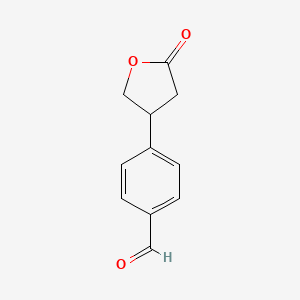
4-(2-Oxooxolane-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxooxolane-4-yl)benzaldehyde is a natural product found in Sarcodontia crocea with data available.
Scientific Research Applications
Catalysis and Chemical Synthesis
- Heterogeneously Catalysed Condensations : Glycerol's acid-catalysed condensation with benzaldehyde derivatives for novel platform chemicals production (Deutsch, Martin, & Lieske, 2007).
- Oxidation of Benzyl Alcohol : Enhanced oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalyst, relevant in various industries (Sharma, Soni, & Dalai, 2012).
Pharmaceuticals and Drug Development
- Intermediate for Anticancer Drugs : Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).
Photocatalysis and Environmental Applications
- Metal-Free Photocatalyst : Selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride, an environmentally friendly process (Lima, Silva, Silva, & Faria, 2017).
Biochemistry and Molecular Biology
- Tyrosinase Inhibition Study : Substituent effect of benzaldehydes, including 4-substituted derivatives, on tyrosinase inhibition, relevant in melanin production research (Nihei & Kubo, 2017).
Analytical Chemistry
- Fluorescent Probes : Development of ratiometric fluorescent probes using benzaldehyde derivatives for detecting various biochemicals (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
Material Science and Polymer Chemistry
- Polymer Characterization : Study of polymers for bioproduction of benzaldehyde, significant in flavor industry (Craig & Daugulis, 2013).
- Thermal Degradation of Polymers : Investigation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with benzaldehyde derivatives as monomers, for insights into polymer stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
properties
Product Name |
4-(2-Oxooxolane-4-yl)benzaldehyde |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(5-oxooxolan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-3-9(4-2-8)10-5-11(13)14-7-10/h1-4,6,10H,5,7H2 |
InChI Key |
YMBHBGHDXJGHSV-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
synonyms |
4-(5-oxotetrahydrofuran-3-yl)benzaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



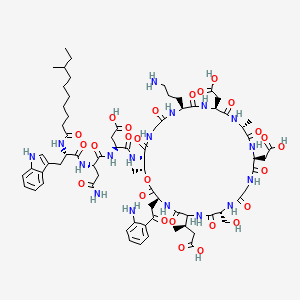
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B1255489.png)

![[(4-Methylphenyl)-(2,2,2-trifluoroacetyl)oxythallanyl] 2,2,2-trifluoroacetate](/img/structure/B1255496.png)


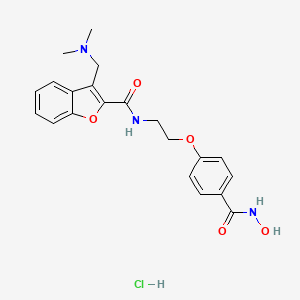
![N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)-1-piperidinyl]-4-pyrimido[5,4-d]pyrimidinamine](/img/structure/B1255503.png)
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)
